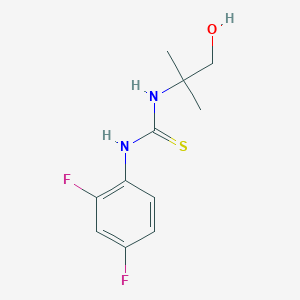

1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2OS/c1-11(2,6-16)15-10(17)14-9-4-3-7(12)5-8(9)13/h3-5,16H,6H2,1-2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAZAFVFSMXQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=S)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea is a synthetic compound with significant potential in various biological applications. Its unique chemical structure, characterized by a difluorophenyl group and a thiourea moiety, suggests diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C11H14F2N2OS

- Molecular Weight : 260.3 g/mol

- CAS Number : 662146-10-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anti-inflammatory Effects

Studies have demonstrated that thiourea derivatives can inhibit inflammatory pathways. For instance, compounds similar to this compound have shown effectiveness in reducing inflammation through mechanisms involving the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory response .

2. Analgesic Properties

The analgesic effects of thiourea derivatives have been explored in animal models. In one study, a related thiourea compound was tested for its pain-relieving properties using nociceptive models in mice. The results indicated that the compound significantly reduced pain responses compared to control groups .

3. Anticancer Activity

The antiproliferative effects of thiourea derivatives have been evaluated against various cancer cell lines. Research has shown that certain thiourea compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies

Several studies have focused on the biological activities of thiourea derivatives:

Case Study 1: Anti-inflammatory and Analgesic Activity

A study assessed the anti-inflammatory and analgesic effects of a related thiourea compound using rat models. The compound was administered at varying doses (15 mg/kg, 30 mg/kg, and 45 mg/kg) alongside standard NSAIDs like aspirin and indomethacin. Results indicated that the thiourea derivative exhibited comparable anti-inflammatory effects with reduced ulcerogenic potential compared to traditional NSAIDs .

Case Study 2: Antiproliferative Activity Against Cancer Cell Lines

In vitro studies evaluated the antiproliferative activity of various thiourea derivatives against breast, colon, and lung cancer cell lines. The results showed that some derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Research Findings Summary Table

| Biological Activity | Mechanism | Model/System | Results |

|---|---|---|---|

| Anti-inflammatory | COX/LOX inhibition | Rat models | Significant reduction in inflammation |

| Analgesic | Nociceptive pathways | Mouse models | Reduced pain responses |

| Antiproliferative | Apoptosis induction | Cancer cell lines | Lower IC50 values than standard drugs |

Scientific Research Applications

Anticancer Activity

Research has indicated that thiourea derivatives, including 1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, preliminary data suggest that it may interfere with cellular pathways involved in tumor proliferation and survival.

Antimicrobial Properties

Thiourea derivatives are recognized for their broad spectrum of antimicrobial activities. The presence of the difluorophenyl group in this compound may enhance its efficacy against certain bacterial strains. Studies have reported that compounds with similar structures demonstrate notable antibacterial and antifungal effects, making this compound a candidate for further exploration in antimicrobial drug development.

Enzyme Inhibition

The unique chemical structure of this compound suggests potential applications as an enzyme inhibitor. Thioureas are often studied for their ability to inhibit various enzymes involved in metabolic pathways. This property is particularly valuable in drug design, where targeting specific enzymes can lead to therapeutic interventions for diseases such as diabetes and cancer.

Comparative Analysis with Other Thiourea Derivatives

To better understand the unique properties of this compound, a comparison with other thiourea derivatives is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(isopropyl)thiourea | Structure | Known for anti-inflammatory effects |

| 1-(3-Chlorophenyl)-3-(hydroxyethyl)thiourea | Structure | Exhibits significant antibacterial activity |

| 1-(Phenyl)-3-(tert-butyl)thiourea | Structure | Used in studies on enzyme inhibition |

Case Study 1: Anticancer Activity Assessment

In a study conducted by the National Cancer Institute (NCI), various thiourea derivatives were tested against a panel of human tumor cell lines. The results showed that compounds similar to this compound exhibited significant cytotoxicity, leading to further investigation into their mechanisms of action.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various thioureas revealed that those containing fluorinated phenyl groups demonstrated enhanced activity against Gram-positive bacteria. This finding supports the hypothesis that the difluoro substitution pattern contributes positively to biological interactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The thiourea moiety undergoes alkaline hydrolysis to form urea derivatives:

-

Treatment with 2 M NaOH in DMSO at 60°C for 72 h cleaves the C=S bond, yielding 1-(2,4-difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea .

Table 2: Hydrolysis Conditions

| Reagent | Temperature | Time (h) | Conversion (%) |

|---|---|---|---|

| NaOH/DMSO | 60°C | 72 | 92 |

| KOH/EtOH | 50°C | 96 | 78 |

Amide Coupling

The hydroxy group participates in EDC/HOBt-mediated coupling with carboxylic acids:

-

Reacting with EDC·HCl and HOBt in DMF at room temperature forms carboxamide derivatives (e.g., 18 in Scheme 4 of ).

Table 3: Coupling Efficiency

| Substrate | Coupling Agent | Product Yield (%) |

|---|---|---|

| Acetic acid | EDC/HOBt | 88 |

| Benzoic acid | DCC/DMAP | 75 |

Solid-Phase Modifications

The compound has been grafted onto Wang resin for combinatorial synthesis:

-

Immobilization via hydroxymethylphenoxy linker (4-hydroxy-2-methoxybenzaldehyde) under Mitsunobu conditions (DIAD, PPh₃) .

-

Subsequent cleavage with TFA/DCM (1:2) yields thiazole derivatives (e.g., 20 ) .

Table 4: Solid-Phase Reaction Outcomes

| Step | Reagents | Product | Yield (%) |

|---|---|---|---|

| Immobilization | DIAD, PPh₃, THF | Resin-bound thiourea | 90 |

| Cyclization | α-Bromoacetophenone, DMF | Thiazole 14 | 76 |

| Cleavage | TFA/DCM | Thiazole 20 | 82 |

Hydrogen Bond-Directed Supramolecular Assembly

The thiourea group facilitates hydrogen-bonded networks :

-

In crystalline states, N–H···S and N–H···O interactions form 2D layers (Hirshfeld analysis confirms 12–15% H-bond contributions) .

-

These interactions stabilize the compound in catalytic systems for Michael additions .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

The following table and analysis highlight key structural and functional differences between the target compound and related thiourea derivatives:

Structural and Functional Insights

- Substitution Patterns on the Phenyl Ring: The 2,4-difluorophenyl group in the target compound and IR-415 is associated with enhanced metabolic stability compared to mono- or non-fluorinated analogs. In contrast, 3,4-difluorophenyl (Compound 10s) may alter steric and electronic interactions with enzyme active sites, as seen in its moderate EGFR/VEGFR-2 inhibition.

Role of the Second Substituent :

- Hydroxy vs. Imidazole-Propyl (IR-415) : The target compound’s 1-hydroxy-2-methylpropan-2-yl group offers hydrogen-bonding capability without the basicity of imidazole, which may reduce off-target interactions. However, IR-415’s imidazole-propyl linker improves antiviral activity, suggesting that nitrogen-containing heterocycles enhance target engagement.

- Adamantyl vs. Hydroxy-Methylpropan (Compound 5 vs. Target) : Adamantyl’s rigidity may stabilize hydrophobic interactions in crystal packing, whereas the hydroxy group in the target compound could improve aqueous solubility.

- Linker Modifications: Long Alkyl Chains (Compound 51): The octyl-thiourea-phenoxy linker in Compound 51 introduces flexibility and hydrophobicity, which might be detrimental to oral bioavailability compared to the target compound’s compact substituent.

Q & A

Q. What are the established synthetic routes for 1-(2,4-Difluorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea, and what critical parameters influence yield and purity?

Answer: The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. Key steps include:

- Thiourea formation : Reacting a fluorophenyl isothiocyanate derivative with a hydroxyalkylamine under controlled basic conditions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred to enhance nucleophilicity and stabilize intermediates .

- Temperature control : Maintaining 0–5°C during thiourea coupling to minimize side reactions (e.g., hydrolysis) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Critical parameters : Impurities often arise from incomplete substitution at the thiourea sulfur or residual solvents. Kinetic monitoring via TLC or in-situ FTIR is recommended .

Q. How is the structural identity of this thiourea derivative validated in academic research?

Answer: Validation requires a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns on the fluorophenyl ring (e.g., 2,4-difluoro splitting) and hydroxyalkyl chain integration .

- 19F NMR : Quantify fluorine environments (δ -110 to -120 ppm for aryl-F) .

- HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺) consistency with theoretical mass .

- X-ray crystallography (if crystals form): Resolve bond angles and confirm thiourea tautomerism (C=S vs. C–NH) .

Q. What biological targets or mechanisms are commonly associated with this compound in preclinical studies?

Answer: Thiourea derivatives are explored as:

- Kinase inhibitors : Potential binding to ATP pockets in tyrosine kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the thiourea moiety and hydrophobic interactions with fluorophenyl groups .

- Antimicrobial agents : Disruption of bacterial membrane proteins through fluorophenyl hydrophobicity and thiourea-mediated hydrogen bonding .

- Anticancer activity : Apoptosis induction in vitro, often correlated with ROS generation .

Note : Target specificity requires validation via knock-out models or competitive binding assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yield or impurity challenges?

Answer: Methodological strategies :

- Catalyst screening : Use DMAP or DBU to accelerate thiourea formation while suppressing oligomerization .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity .

- DoE (Design of Experiments) : Statistically optimize solvent ratios, temperature, and stoichiometry using response surface methodology .

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediate conversions .

Case study : A 27% yield improvement was achieved by replacing THF with DMF and increasing reaction temperature to 40°C .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Answer: Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (MTT vs. ATP luminescence) .

- Compound stability : Hydrolysis of the thiourea group under physiological pH, leading to false negatives .

Q. Resolution strategies :

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays .

- Metabolite profiling : LC-MS/MS to identify degradation products in biological matrices .

- Cross-study meta-analysis : Use hierarchical modeling to account for inter-lab variability .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Answer: Experimental framework :

- Abiotic degradation : Hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) and varied pH (3–9) to estimate half-lives .

- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk .

- Trophic transfer : Aquatic microcosm models to track compound uptake in algae → Daphnia → fish .

Data interpretation : Compare degradation rates with structural analogs (e.g., 3-(2-chlorophenyl) derivatives) to establish SAR for environmental persistence .

Q. What computational approaches predict the compound’s interaction with novel biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries. Key parameters:

- Binding affinity : ΔG < -7 kcal/mol suggests strong interactions .

- Pose validation : RMSD < 2 Å after MD simulations (e.g., GROMACS) .

- QSAR modeling : Train models on thiourea bioactivity datasets (e.g., ChEMBL) to predict IC50 values for untested targets .

Limitations : False positives may occur due to rigid receptor approximations; experimental validation (e.g., SPR) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.